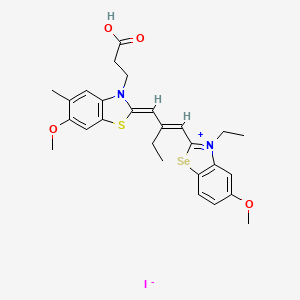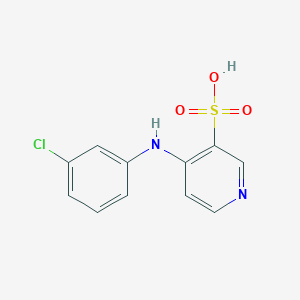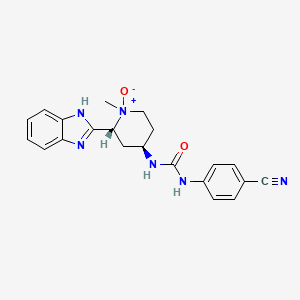
Glasdegib N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glasdegib N-oxide is a derivative of glasdegib, a small-molecule inhibitor of the Hedgehog signaling pathway. Glasdegib is primarily used in the treatment of acute myeloid leukemia (AML) in patients who are not eligible for intensive chemotherapy. This compound retains the core structure of glasdegib but includes an additional oxygen atom, which may alter its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glasdegib N-oxide typically involves the oxidation of glasdegib. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial oxidizing agents and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process.
Analyse Des Réactions Chimiques
Types of Reactions
Glasdegib N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to glasdegib.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to more highly oxidized derivatives, while reduction will yield glasdegib. Substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, glasdegib N-oxide is used as a model compound to study the effects of oxidation on the Hedgehog signaling pathway inhibitors. It helps in understanding the stability and reactivity of these compounds under different conditions.
Biology
In biological research, this compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent. Studies focus on its ability to inhibit the Hedgehog signaling pathway and its impact on cancer cell proliferation and survival.
Medicine
In medicine, this compound is explored for its potential use in treating various cancers, particularly those resistant to conventional therapies. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its properties are studied to optimize drug delivery and efficacy.
Mécanisme D'action
Glasdegib N-oxide exerts its effects by inhibiting the Hedgehog signaling pathway, similar to glasdegib. It binds to and inhibits the Smoothened (SMO) receptor, a key component of the pathway. This inhibition prevents the activation of downstream signaling molecules, ultimately leading to the suppression of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glasdegib: The parent compound, also a Hedgehog pathway inhibitor.
Vismodegib: Another Hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: A Hedgehog pathway inhibitor used for advanced basal cell carcinoma.
Uniqueness
Glasdegib N-oxide is unique due to its additional oxygen atom, which may confer different chemical and biological properties compared to its parent compound and other similar inhibitors. This structural modification can affect its stability, solubility, and interaction with biological targets, potentially offering advantages in specific therapeutic contexts.
Propriétés
Numéro CAS |
2222533-67-5 |
|---|---|
Formule moléculaire |
C21H22N6O2 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methyl-1-oxidopiperidin-1-ium-4-yl]-3-(4-cyanophenyl)urea |
InChI |
InChI=1S/C21H22N6O2/c1-27(29)11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-,27?/m1/s1 |
Clé InChI |
VRZGUODKSBGINI-MQERFVCMSA-N |
SMILES isomérique |
C[N+]1(CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N)[O-] |
SMILES canonique |
C[N+]1(CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


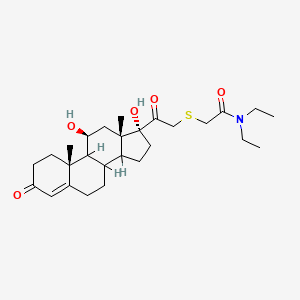
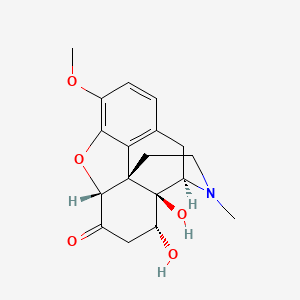
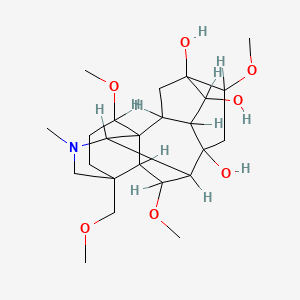
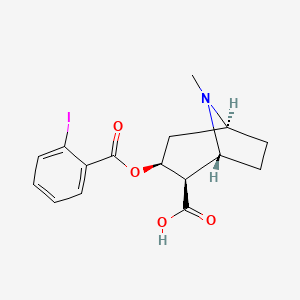
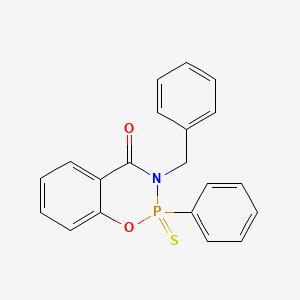
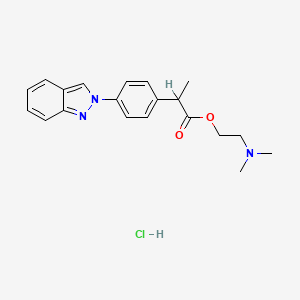
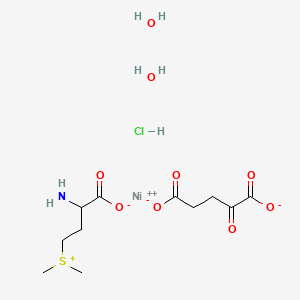
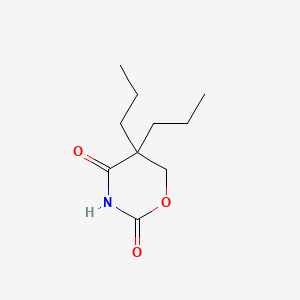

![3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12774640.png)
